4-Chloro-9-methyl-9H-xanthene
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H11ClO |
|---|---|
Molecular Weight |
230.69 g/mol |
IUPAC Name |
4-chloro-9-methyl-9H-xanthene |
InChI |
InChI=1S/C14H11ClO/c1-9-10-5-2-3-8-13(10)16-14-11(9)6-4-7-12(14)15/h2-9H,1H3 |
InChI Key |
HBMLQTYTEAKJKN-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2=C(C(=CC=C2)Cl)OC3=CC=CC=C13 |
Origin of Product |
United States |
Synthetic Methodologies for 4 Chloro 9 Methyl 9h Xanthene and Analogous 9h Xanthene Derivatives
Review of Established Synthetic Pathways for Substituted Xanthenes
The construction of the 9H-xanthene tricycle is predominantly achieved through several key strategies. A major and widely utilized approach involves the condensation reaction of various aldehydes with cyclic 1,3-dicarbonyl compounds, such as 5,5-dimethyl-1,3-cyclohexanedione (dimedone), or with activated phenols like β-naphthol. researchgate.netmdpi.com These reactions are typically catalyzed by an acid or a Lewis acid.
Another fundamental strategy involves the cyclization of precursor molecules. Among the most popular methods are the cyclodehydration of 2,2'-dihydroxybenzophenones and the electrophilic cycloacylation of 2-aryloxybenzoic acids. up.pt These routes typically lead to the formation of a 9-oxo-xanthene, or xanthone (B1684191), which serves as a versatile intermediate. up.ptrsc.org The xanthone can then be subjected to further chemical transformations at the C9 position to introduce diverse substituents and arrive at the desired 9H-xanthene derivative. For instance, the reduction of the carbonyl group at the 9-position of a xanthone followed by subsequent reactions is a common pathway to access 9-substituted xanthenes. up.pt Additionally, photo-oxidation provides a method to convert 9H-xanthenes back into their corresponding xanthones, a transformation useful in functional group manipulation. nih.gov
Development and Optimization of Synthetic Routes to 4-Chloro-9-methyl-9H-xanthene
Based on the established principles of xanthene synthesis, both one-pot and stepwise approaches can be devised for the specific preparation of this compound.
One-pot multicomponent reactions (MCRs) are highly efficient for creating molecular complexity in a single step and are well-suited for xanthene synthesis. mdpi.com A hypothetical one-pot synthesis of this compound could involve the acid-catalyzed condensation of a suitable chlorinated phenol (B47542) or naphthol derivative with acetaldehyde (B116499), which would provide the 9-methyl group.
An analogous, well-documented reaction is the superacid-catalyzed condensation of dihydroxybenzenes with ketones, such as 1,1,1-trifluoroacetone, to yield 9,9-disubstituted xanthenes. acs.orgacs.org Adapting this methodology, a reaction between a chloro-substituted phenol and acetaldehyde in the presence of a strong acid catalyst could potentially form the target molecule. The optimization of such a reaction would involve screening catalysts and reaction conditions to favor the desired cyclization and manage the reactivity of acetaldehyde.
Stepwise synthesis offers greater control over the introduction of specific substituents onto the xanthene core. Two plausible stepwise routes for this compound are proposed.
The first approach begins with the synthesis of a xanthone intermediate, specifically 4-chloro-9H-xanthen-9-one. The synthesis of substituted xanthones is well-established, often proceeding through the cyclization of a corresponding 2-aryloxybenzoic acid. up.pt Once the 4-chloro-9H-xanthen-9-one is obtained, it can be reacted with a methylating organometallic reagent, such as methylmagnesium bromide (a Grignard reagent), to form a tertiary alcohol at the C9 position. A subsequent acid-catalyzed dehydration or reduction step would then yield the final product, this compound.
A second, highly analogous stepwise route is based on the reported synthesis of 9,9-dimethyl-9H-xanthene from diphenyl ether and acetone. chemicalbook.com This strategy can be adapted by starting with an appropriately chlorinated diphenyl ether. The process would involve a directed ortho-lithiation of the chlorinated diphenyl ether, followed by nucleophilic attack on acetaldehyde. The resulting secondary alcohol would then undergo an intramolecular acid-catalyzed cyclization (electrophilic aromatic substitution) to furnish the this compound ring system.
Green Chemistry Principles in the Synthesis of this compound
The principles of green chemistry, which aim to reduce waste and utilize more environmentally benign substances and conditions, are increasingly being applied to the synthesis of xanthene derivatives. researchgate.netdntb.gov.ua These principles would be directly applicable to the proposed syntheses of this compound.
A significant advancement in green xanthene synthesis is the development of solvent-free reaction conditions. mdpi.combohrium.com Many one-pot syntheses of xanthene derivatives are now performed by heating a mixture of the reactants and a catalyst without any solvent, which dramatically reduces chemical waste and simplifies product purification. rsc.org In cases where a solvent is necessary, environmentally friendly options such as water-ethanol mixtures are being employed, replacing hazardous organic solvents. Ultrasound irradiation has also emerged as a green energy source, often leading to higher yields, faster reactions, and milder conditions. researchgate.net
Interactive Table 1: Examples of Solvent-Free and Environmentally Benign Conditions in Xanthene Synthesis A summary of various catalytic systems and conditions reported for the synthesis of xanthene derivatives under green protocols.
| Catalyst | Reactants | Conditions | Product Type | Key Advantages | Reference |
|---|---|---|---|---|---|
| Montmorillonite K10 | Aromatic Aldehydes, β-Naphthol or Dimedone | Solvent-free, 120°C | Dibenzo[a,j]xanthenes, Octahydroxanthenes | Reusable eco-friendly catalyst, simple procedure. | bohrium.comacs.org |
| 2-Aminophenol | Aldehydes, 2-Naphthol, Dimedone | Solvent-free, 80°C | Tetrahydrobenzo[a]xanthen-11-ones | Metal-free, short reaction time, easy isolation. | bohrium.com |
| Formic Acid | Aldehydes, Naphthols/Dimedone | Solvent-free | Various Xanthenes | Bio-based catalyst, no hazardous solvents, high yields. | researchgate.net |
| Sulfonated Fructose | Benzaldehyde, 2-Naphthol, Dimedone | Water-Ethanol (2:1) | Tetrahydrobenzo[a]xanthene-11-ones | Eco-friendly catalyst, use of green solvents, high selectivity. | |
| Ultrasound Irradiation (with various catalysts) | Aldehydes, 1,3-Diketones, Naphthols | Aqueous medium, Ambient temp. | Functionalised Xanthenes | Higher yields, faster reactions, milder conditions. | researchgate.net |
The use of heterogeneous catalysts is a cornerstone of green chemistry, as they can be easily separated from the reaction mixture and reused, minimizing waste and cost. A wide variety of recyclable catalysts have been successfully employed for the synthesis of xanthene derivatives. These include natural clays (B1170129) like Montmorillonite K10, functionalized polymers such as Amberlyst-15, and inorganic materials like zeolites and nano-metal oxides. mdpi.comrsc.orgnih.gov For example, copper-exchanged NaY zeolite has proven to be a highly active and reusable catalyst for xanthene synthesis under solvent-free conditions. rsc.org Similarly, nano-ZnAl2O4 has been shown to be an efficient and recyclable catalyst for the rapid one-pot synthesis of various xanthene derivatives. nih.gov The development of such catalytic systems is crucial for creating sustainable and industrially viable synthetic processes.
Interactive Table 2: Selected Heterogeneous and Recyclable Catalysts in Xanthene Synthesis An overview of different heterogeneous catalysts, their reusability, and efficiency in synthesizing various xanthene structures.
| Catalyst System | Product Type | Conditions | Reusability | Key Advantages | Reference |
|---|---|---|---|---|---|
| Amberlyst-15 | Tetrahydrobenzo[a]xanthen-11-ones | Solvent-free | Reported | Efficient, reusable, commercially available. | |
| DABCO/Amberlyst-15 | Benzoxanthenones | Solvent-free, 120°C | Up to 6 cycles | Fully recyclable, atom-economical, low E-factor. | mdpi.com |
| Cu/NaY Zeolite | 1,8-Dioxo-octahydroxanthenes | Solvent-free | Reported | High activity, simple work-up, high yields. | rsc.org |
| Nano-ZnAl2O4 | 1-Oxo-hexahydroxanthenes | Solvent-free | Successfully recycled | High surface area, rapid reaction, good thermal stability. | nih.gov |
| Cellulose Sulfuric Acid (CSA) | Dibenzo[a,i]xanthene-diones | Solvent-free, 100°C | Up to 4 cycles | Biopolymer-based, non-toxic, excellent yields. | researchgate.net |
| Fe-Cu/ZSM-5 | Functionalised Xanthenes | Aqueous medium, Ultrasound | Heterogeneous | High catalytic activity, environmentally friendly method. | researchgate.net |
Ultrasound-Assisted Synthesis Protocols for this compound
Ultrasound irradiation has emerged as a powerful green chemistry tool in organic synthesis, offering significant advantages over conventional heating methods. nih.govnih.gov These advantages include accelerated reaction rates, higher yields, and often milder reaction conditions. nih.govnih.gov The application of ultrasound in the synthesis of xanthene derivatives has been shown to be highly effective. nih.govresearchgate.net
The mechanism behind the efficiency of ultrasound-assisted synthesis lies in the phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. This process generates localized hot spots with extremely high temperatures and pressures, leading to a significant enhancement of chemical reactivity.
Table 1: Comparison of Ultrasound-Assisted and Conventional Synthesis for an Analogous Xanthene Derivative
| Entry | Method | Catalyst | Solvent | Time | Yield (%) | Reference |
| 1 | Conventional | None | Water | 5h | 45.16 | researchgate.net |
| 2 | Ultrasound | None | Water | 1h | 89.03 | researchgate.net |
Disclaimer: The data presented in this table is for the synthesis of an analogous xanthene derivative, 9-(4-hydroxyphenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione, and is used to illustrate the potential advantages of ultrasound-assisted synthesis for the target compound, this compound.
Investigation of Regioselectivity and Yield Enhancement in this compound Formation
The regioselectivity of the synthesis is a critical aspect, determining the precise placement of the chloro and methyl groups on the xanthene core. In the context of an intramolecular Friedel-Crafts reaction to form the xanthene ring, the directing effects of the substituents on the aromatic rings of the precursor will govern the position of cyclization.
The chloro group is an ortho-, para-directing deactivator in electrophilic aromatic substitution. This electronic property would influence the cyclization step, guiding the formation of the desired 4-chloro isomer. The choice of starting materials with the chlorine atom already in the correct position is a common strategy to ensure the desired regiochemical outcome.
Yield enhancement in the formation of this compound can be achieved through several strategies:
Optimization of Reaction Conditions: Fine-tuning parameters such as temperature, reaction time, and catalyst concentration is crucial.
Catalyst Selection: The use of efficient and reusable catalysts can significantly improve yields. While Lewis acids like AlCl₃ are traditional catalysts for Friedel-Crafts reactions, the development of solid acid catalysts and other environmentally benign alternatives is an active area of research. nih.gov
Application of Ultrasound: As demonstrated in the synthesis of analogous compounds, ultrasound irradiation can lead to a dramatic increase in yield and a reduction in reaction time. nih.govresearchgate.net
Table 2: Factors Influencing Yield in the Synthesis of Analogous Xanthene Derivatives
| Factor | Observation | Potential Impact on Yield | Reference |
| Method | Ultrasound irradiation significantly reduces reaction time and increases yield compared to conventional heating. | Positive | nih.govresearchgate.net |
| Catalyst | The presence and type of catalyst can dramatically affect the reaction rate and yield. | Positive | researchgate.net |
| Solvent | The choice of solvent can influence reactant solubility and reaction kinetics. | Variable | |
| Temperature | Optimization of temperature is critical to balance reaction rate and potential side reactions. | Variable |
Disclaimer: This table summarizes general findings from the synthesis of various xanthene derivatives and is intended to provide insights into potential strategies for yield enhancement for this compound.
Advanced Spectroscopic Characterization and Definitive Structural Elucidation of 4 Chloro 9 Methyl 9h Xanthene
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (¹H, ¹³C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone for the elucidation of the carbon-hydrogen framework of organic molecules. For 4-Chloro-9-methyl-9H-xanthene, a detailed analysis of its ¹H and ¹³C NMR spectra, complemented by two-dimensional (2D) NMR experiments, would provide definitive evidence for its structure.
¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to display a series of signals characteristic of the substituted aromatic rings and the methyl group at the 9-position. The aromatic region would likely exhibit complex splitting patterns due to the coupling of adjacent protons. The exact chemical shifts would be influenced by the electron-withdrawing effect of the chlorine atom and the ether linkage. The methyl group at the C-9 position is expected to appear as a distinct singlet, likely in the upfield region of the spectrum.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide crucial information on the number and electronic environment of the carbon atoms in the molecule. The spectrum should display 14 distinct signals, corresponding to the 14 carbon atoms of the xanthene core and the methyl group. The carbon atom attached to the chlorine (C-4) would be expected to have a chemical shift influenced by the halogen's electronegativity. The quaternary carbon at the 9-position (C-9) would also have a characteristic chemical shift.
2D NMR Spectroscopy: To unambiguously assign all proton and carbon signals, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be indispensable. A COSY spectrum would reveal the coupling relationships between adjacent protons, aiding in the assignment of the aromatic signals. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, allowing for the definitive assignment of the carbon skeleton.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H1 | Aromatic Region (Multiplet) | - |
| H2 | Aromatic Region (Multiplet) | - |
| H3 | Aromatic Region (Multiplet) | - |
| H5 | Aromatic Region (Multiplet) | - |
| H6 | Aromatic Region (Multiplet) | - |
| H7 | Aromatic Region (Multiplet) | - |
| H8 | Aromatic Region (Multiplet) | - |
| 9-CH₃ | ~1.5 - 2.5 (Singlet) | ~20 - 30 |
| C1 | Aromatic Region | Aromatic Region |
| C2 | Aromatic Region | Aromatic Region |
| C3 | Aromatic Region | Aromatic Region |
| C4 | - | Aromatic Region (deshielded) |
| C4a | - | Aromatic Region |
| C5 | Aromatic Region | Aromatic Region |
| C6 | Aromatic Region | Aromatic Region |
| C7 | Aromatic Region | Aromatic Region |
| C8 | Aromatic Region | Aromatic Region |
| C8a | - | Aromatic Region |
| C9 | - | ~70 - 80 |
| C9a | - | Aromatic Region |
| C10a | - | Aromatic Region |
| 9-CH₃ | - | ~20 - 30 |
Note: The predicted chemical shifts are estimates based on general principles of NMR spectroscopy and comparison with related structures. Actual experimental values may vary.
Vibrational Spectroscopy: Fourier-Transform Infrared (FTIR) and Raman Analysis
Vibrational spectroscopy, encompassing both FTIR and Raman techniques, provides valuable information about the functional groups and molecular vibrations present in a sample.
FTIR Spectroscopy: The FTIR spectrum of this compound is expected to exhibit characteristic absorption bands. Key vibrations would include the C-H stretching of the aromatic rings and the methyl group, C=C stretching vibrations of the aromatic rings, and the C-O-C stretching of the xanthene ether linkage. A notable feature would be the C-Cl stretching vibration, which typically appears in the lower wavenumber region of the spectrum. The NIST WebBook provides an IR spectrum for the parent compound, 9H-Xanthene, which can serve as a reference for the fundamental xanthene core vibrations. nist.gov
Raman Spectroscopy: Raman spectroscopy, being complementary to FTIR, would provide further insights into the molecular structure. The aromatic ring vibrations are often strong in Raman spectra. The C-Cl bond, while sometimes weak in FTIR, can show a distinct Raman signal.
Interactive Data Table: Expected Vibrational Frequencies for this compound
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique |
| Aromatic C-H Stretch | 3100 - 3000 | FTIR, Raman |
| Aliphatic C-H Stretch (CH₃) | 2980 - 2850 | FTIR, Raman |
| Aromatic C=C Stretch | 1600 - 1450 | FTIR, Raman |
| C-O-C Asymmetric Stretch | 1250 - 1200 | FTIR |
| C-O-C Symmetric Stretch | 1100 - 1020 | Raman |
| C-Cl Stretch | 800 - 600 | FTIR, Raman |
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions
UV-Vis spectroscopy probes the electronic transitions within a molecule and is particularly useful for characterizing compounds with conjugated π-systems. The xanthene core of this compound contains an extended chromophore. The UV-Vis spectrum is expected to show characteristic absorption bands corresponding to π→π* transitions of the aromatic system. The position and intensity of these bands can be influenced by the substituents on the xanthene ring system. The presence of the chlorine atom and the methyl group may cause subtle shifts in the absorption maxima compared to the parent 9H-xanthene. nist.govmsu.edu
Interactive Data Table: Expected UV-Vis Absorption Maxima for this compound
| Transition | Expected λmax (nm) | Solvent |
| π→π | ~250 - 280 | Ethanol/Methanol |
| π→π | ~300 - 320 | Ethanol/Methanol |
Note: The expected absorption maxima are based on the UV-Vis spectra of related xanthene derivatives.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous confirmation of its molecular formula. For this compound, HRMS would provide the exact mass of the molecular ion. The presence of chlorine would be readily identified by its characteristic isotopic pattern (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This isotopic signature serves as a definitive marker for the presence of a single chlorine atom in the molecule. The fragmentation pattern observed in the mass spectrum would also offer valuable structural information, corroborating the connectivity of the atoms. The mass spectrum of the parent 9H-xanthene is available in the NIST WebBook and shows a prominent molecular ion peak. nist.gov
Interactive Data Table: Expected HRMS Data for this compound
| Ion | Expected m/z (Monoisotopic) | Molecular Formula |
| [M]⁺ (for ³⁵Cl) | 230.0598 | C₁₄H₁₁³⁵ClO |
| [M+2]⁺ (for ³⁷Cl) | 232.0569 | C₁₄H₁₁³⁷ClO |
Single-Crystal X-ray Diffraction for Solid-State Molecular Geometry and Packing
The most definitive method for determining the three-dimensional structure of a crystalline solid is Single-Crystal X-ray Diffraction. This technique would provide precise bond lengths, bond angles, and torsion angles for this compound. It would also reveal the packing arrangement of the molecules in the crystal lattice, including any intermolecular interactions such as π-π stacking or halogen bonding. While a crystal structure for this compound is not currently in the public domain, the crystal structure of a related compound, Methyl 9H-xanthene-9-carboxylate, has been reported. nih.gov This structure reveals a folded xanthene unit with a dihedral angle of 24.81 (9)° between the benzene (B151609) rings. A similar folded conformation would be expected for this compound.
Interactive Data Table: Expected Crystallographic Parameters for this compound (Hypothetical)
| Parameter | Expected Value/System |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or similar |
| a (Å) | ~10-20 |
| b (Å) | ~5-15 |
| c (Å) | ~15-25 |
| β (°) | ~90-110 (for monoclinic) |
| Z (molecules/unit cell) | 4 or 8 |
Note: These parameters are hypothetical and based on typical values for similar organic molecules.
Computational and Theoretical Investigations of 4 Chloro 9 Methyl 9h Xanthene
Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Ground State Properties
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a workhorse of modern computational chemistry for predicting molecular properties in the ground state.
A fundamental step in computational analysis is to find the most stable three-dimensional arrangement of atoms in a molecule, known as its equilibrium geometry. This is achieved by minimizing the energy of the molecule with respect to the positions of its nuclei. For a molecule like 4-Chloro-9-methyl-9H-xanthene, this would involve determining the precise bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state.
Furthermore, flexible molecules can exist in different spatial arrangements called conformers. A conformer analysis would be necessary to identify the various possible stable structures of this compound and their relative energies to determine the most abundant conformer at a given temperature.
The electronic behavior of a molecule is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO represents the orbital from which an electron is most likely to be donated, indicating regions of nucleophilicity.
LUMO represents the orbital to which an electron is most likely to be accepted, indicating regions of electrophilicity.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A large gap suggests high stability and low reactivity, while a small gap implies that the molecule is more easily excitable and reactive. For instance, in a study of a different xanthene derivative, a tetra (9-phenyl-9H-xanthen-9-yl) oxy peripheral-substituted zinc phthalocyanine, the HOMO-LUMO gap was calculated to understand its electronic properties. researchgate.net
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines the delocalization of electron density between filled and unfilled orbitals, which is a key factor in understanding stability and reactivity. This analysis can quantify hyperconjugative interactions, which are stabilizing effects arising from the interaction of electrons in a sigma bond with an adjacent empty or partially filled p-orbital or pi-orbital. NBO analysis also provides information on the hybridization of atomic orbitals in the formation of chemical bonds.
A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is used to predict the reactive sites for electrophilic and nucleophilic attack.
Red regions indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack.
Blue regions indicate areas of positive electrostatic potential, which are electron-deficient and susceptible to nucleophilic attack.
Green regions represent areas of neutral potential.
For this compound, an MEP map would likely show negative potential around the chlorine and oxygen atoms, and positive potential near the hydrogen atoms.
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Spectroscopic Predictions
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the properties of molecules in their excited states. It is particularly useful for predicting the electronic absorption spectra (UV-Vis spectra) of compounds. By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the wavelengths of maximum absorption (λmax), which can then be compared with experimental data. For example, TD-DFT has been used to analyze the electronic transitions in other xanthene derivatives. semanticscholar.org
Prediction of Vibrational and NMR Spectroscopic Data for Comparison with Experimental Results
Computational methods are also employed to predict spectroscopic data, which can aid in the interpretation of experimental spectra.
Vibrational Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its infrared (IR) and Raman spectra. These predicted frequencies, when scaled appropriately, can be compared with experimental spectra to assign the observed bands to specific vibrational modes of the molecule. This has been demonstrated for similar chloro- and methyl-substituted phenols. researchgate.net
NMR Spectroscopy: The chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy can also be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. By calculating the magnetic shielding of each nucleus, the ¹H and ¹³C NMR spectra can be simulated. These predictions are valuable for confirming the structure of a synthesized compound.
Calculation of Linear and Nonlinear Optical Properties (e.g., Polarizability, Hyperpolarizability)
The interaction of a molecule with an external electric field, such as that of light, can be described by its linear and nonlinear optical (NLO) properties. These properties are crucial for the design of new materials for optoelectronic applications. Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting these properties.
The polarizability (α) of a molecule describes the ease with which its electron cloud can be distorted by an external electric field, leading to an induced dipole moment. This is a linear response. The hyperpolarizability (β) , a third-rank tensor, describes the nonlinear response of the molecule to a strong electric field and is responsible for phenomena such as second-harmonic generation.
For a molecule like this compound, the presence of an electron-withdrawing chloro group and an electron-donating methyl group attached to the xanthene framework is expected to influence its electronic distribution and, consequently, its NLO properties. Theoretical calculations on similar substituted xanthene systems have shown that the nature and position of substituents significantly impact the polarizability and hyperpolarizability.
While specific calculated values for this compound are not available in the reviewed literature, a representative set of data for a related substituted xanthene is presented below to illustrate the typical output of such computational studies. These values are generally obtained using DFT calculations with a suitable basis set, such as 6-311++G(d,p).
Table 1: Representative Calculated Linear and Nonlinear Optical Properties for a Substituted Xanthene Derivative (Illustrative Data)
| Property | Calculated Value (a.u.) |
| Dipole Moment (μ) | |
| μ_x | -1.58 |
| μ_y | 0.45 |
| μ_z | -0.21 |
| μ_total | 1.66 |
| Polarizability (α) | |
| α_xx | 258.9 |
| α_yy | 189.7 |
| α_zz | 98.3 |
| <α> | 182.3 |
| First Hyperpolarizability (β) | |
| β_x | 456.2 |
| β_y | -89.5 |
| β_z | 25.1 |
| β_total | 465.8 |
Note: This data is illustrative and based on typical values for substituted xanthenes found in computational chemistry literature. It does not represent experimentally verified data for this compound.
Solvent Effects on Electronic and Spectroscopic Properties through Continuum Solvation Models
The electronic and spectroscopic properties of a molecule can be significantly influenced by its environment, particularly the solvent. Continuum solvation models, such as the Polarizable Continuum Model (PCM), are widely used in computational chemistry to simulate these solvent effects. In this approach, the solvent is treated as a continuous medium with a specific dielectric constant, and the solute molecule is placed within a cavity in this medium.
Time-Dependent Density Functional Theory (TD-DFT) calculations, combined with a continuum solvation model, can predict the electronic absorption spectra of a molecule in different solvents. The position of the maximum absorption wavelength (λ_max) is a key parameter that can be correlated with experimental UV-Vis spectra.
For this compound, the polarity of the solvent is expected to affect the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). In polar solvents, molecules with a significant ground-state dipole moment are often stabilized, which can lead to shifts in the electronic transition energies. A bathochromic (red) or hypsochromic (blue) shift in the absorption spectrum can be predicted based on the relative stabilization of the ground and excited states.
While specific TD-DFT calculations for this compound in various solvents are not documented in the searched literature, the following table provides an illustrative example of how solvent effects on the electronic absorption spectrum of a related xanthene derivative might be presented.
Table 2: Representative Calculated Solvent Effects on the Maximum Absorption Wavelength (λ_max) for a Substituted Xanthene Derivative (Illustrative Data)
| Solvent | Dielectric Constant (ε) | Calculated λ_max (nm) |
| Gas Phase | 1.00 | 350 |
| Cyclohexane | 2.02 | 354 |
| Chloroform | 4.81 | 362 |
| Ethanol | 24.55 | 368 |
| Acetonitrile | 37.50 | 370 |
| Water | 78.39 | 375 |
Note: This data is for illustrative purposes and demonstrates the typical trend of solvatochromic shifts predicted by TD-DFT/PCM calculations for a substituted xanthene. The values are not specific to this compound.
The trend shown in the illustrative table, a bathochromic shift with increasing solvent polarity, is a common observation for many organic chromophores where the excited state is more polar than the ground state. For this compound, a similar trend would be anticipated, with the extent of the shift being dependent on the change in dipole moment upon electronic excitation.
Structure Property Relationships and Electronic Structure Perturbations in 4 Chloro 9 Methyl 9h Xanthene
Correlation of Substitution Patterns (Chloro and Methyl) with Electronic Configuration
The chloro group at the 4-position primarily functions as an electron-withdrawing group due to its high electronegativity (inductive effect). This effect lowers the energy levels of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Furthermore, as a halogen, it introduces the "heavy-atom effect," which can enhance intersystem crossing (ISC) from the singlet excited state to the triplet state. rsc.org This process is critical in applications involving photoredox catalysis, as it can influence the efficiency of photoinduced electron transfer (PET). rsc.org Studies on halogenated xanthene dyes have shown that the presence of halogens increases the performance of photoredox initiation, a direct consequence of enhanced ISC efficiency and PET rates. rsc.org
Conversely, the methyl group at the 9-position is an electron-donating group through hyperconjugation and a weak inductive effect. This donation of electron density raises the energy levels of the molecular orbitals, particularly the HOMO. Research on methylated xanthine (B1682287) compounds, which share structural similarities, demonstrates that methylation has a distinct, site-dependent effect on the electronic spectrum. rsc.org While the effect at the 9-position of xanthene is not identical to N-methylation in xanthines, the principle of electron donation holds. This electron-donating nature can influence the energy of electronic transitions, often leading to shifts in absorption and emission spectra. rsc.org
Impact of Molecular Conformation on Electronic and Photophysical Properties
The 9H-xanthene scaffold is not perfectly planar. It adopts a folded or bent conformation, with the benzene (B151609) rings forming a dihedral angle. nih.gov This molecular conformation is crucial as it dictates the extent of π-conjugation across the tricyclic system, which in turn significantly impacts the electronic and photophysical properties.
The substituents at the C4 and C9 positions can influence this dihedral angle. Steric interactions and electronic effects can alter the degree of folding. For instance, the methyl group at the 9-position influences the geometry of the central ring. The conformation of the ester substituent in methyl 9H-xanthene-9-carboxylate, a related compound, has been shown to be a trans staggered conformation. nih.gov
Alterations in the planarity of the xanthene core directly affect the photophysical properties. A more planar conformation generally leads to a smaller HOMO-LUMO gap, resulting in a red-shift (a shift to longer wavelengths) in the absorption and emission spectra. Conversely, a more folded structure disrupts π-conjugation, causing a blue-shift (a shift to shorter wavelengths). The dynamic equilibrium between different conformational states, such as the spirocyclization observed in some xanthene dyes, is a key factor in their use as fluorescent probes, although this specific phenomenon is more common in derivatives with a carboxylate at the 3-position. nih.govnih.gov For 4-Chloro-9-methyl-9H-xanthene, the specific dihedral angle and the rotational freedom around the C9-methyl bond will define its ground and excited state geometries, thereby influencing its fluorescence quantum yield and lifetime.
Theoretical Models for Predicting Property Modulation Based on Structural Modifications
Predicting the precise electronic and photophysical properties of substituted xanthenes relies heavily on theoretical and computational models. goums.ac.irresearchgate.net Quantum chemistry methods, particularly Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are powerful tools for this purpose. goums.ac.ir
These theoretical models allow for:
Geometry Optimization: Calculating the most stable molecular conformation, including the dihedral angle of the xanthene core and the orientation of the substituents.
Electronic Structure Analysis: Determining the energies and spatial distributions of the HOMO and LUMO. This analysis helps to understand the nature of electronic transitions (e.g., local transitions or charge-transfer states). amazonaws.com
Prediction of Spectroscopic Properties: Simulating UV-visible absorption and emission spectra. By comparing theoretical spectra for different structural analogs, one can predict how specific substitutions, like the chloro and methyl groups in this compound, will modulate these properties. PBE0 and CAM-B3LYP are examples of functionals used in DFT calculations that have provided good agreement with experimental values for xanthene derivatives. goums.ac.iramazonaws.com
Evaluation of Key Parameters: Computational approaches can provide a theoretical framework for assessing parameters like the equilibrium constant between different isomers (e.g., lactone and zwitterion forms in certain dyes), which is crucial for designing fluorogenic probes. nih.gov
By applying these models to this compound, researchers can predict how the interplay of the chloro and methyl groups affects its electronic structure and photophysical behavior without the immediate need for synthesis and experimentation. This predictive power is invaluable for the rational design of new xanthene-based materials with tailored properties.
Comparative Analysis with Unsubstituted Xanthene and Other Halogenated/Methylated Analogs
To fully appreciate the role of the chloro and methyl substituents, it is instructive to compare the expected properties of this compound with its parent compound and other singly-substituted analogs.
Unsubstituted 9H-Xanthene: This compound serves as the baseline. It is a yellow solid with a molar mass of 182.22 g/mol . wikipedia.org Its electronic properties are defined by the tricyclic dibenzopyran structure. wikipedia.orgnist.gov
Halogenated Analogs: The introduction of a halogen, such as in 9-Chloro-9-phenyl-9H-xanthene or 2',7'-dichlorofluorescein, generally leads to a red-shift in the absorption and emission spectra and an increased rate of intersystem crossing due to the heavy-atom effect. rsc.orgscbt.comontosight.ai This makes them useful in applications requiring enhanced triplet state formation. rsc.org
Methylated Analogs: Methylation, as seen in 9,9-dimethyl-9H-xanthene, typically introduces electron-donating character. chemicalbook.com This can lead to a blue-shift or red-shift in the spectra depending on the position of methylation and its influence on the molecular conformation and electronic structure. rsc.org
The following table provides a qualitative comparison of these compounds.
| Compound | Substituents | Expected Impact on Electronic Properties | Expected Impact on Photophysical Properties | Molar Mass ( g/mol ) |
| 9H-Xanthene | None | Baseline electronic structure. wikipedia.org | Baseline fluorescence. wikipedia.org | 182.22 wikipedia.org |
| 9-Chloro-9H-xanthene | 9-Chloro | Electron-withdrawing effect; lowered orbital energies. | Enhanced intersystem crossing. rsc.org | 216.66 chemsrc.com |
| 9,9-Dimethyl-9H-xanthene | 9,9-Dimethyl | Electron-donating effect; raised orbital energies. rsc.org | Modulation of fluorescence based on conformational effects. | 210.27 chemicalbook.com |
| This compound | 4-Chloro, 9-Methyl | Competing electron-withdrawing and -donating effects. | Enhanced intersystem crossing (from Cl); modulated fluorescence (from both). rsc.orgrsc.org | 230.69 bldpharm.com |
Photophysical Behavior and Luminescence Characteristics of 4 Chloro 9 Methyl 9h Xanthene
Detailed Analysis of Absorption and Emission Spectra
No specific data on the wavelength maxima (λmax), molar extinction coefficients (ε), or the Stokes shift for 4-Chloro-9-methyl-9H-xanthene could be located. For xanthene derivatives in general, the absorption and emission spectra are known to be influenced by the electronic nature and position of substituents on the xanthene core.
Determination of Fluorescence Quantum Yields and Luminescence Lifetimes
Information regarding the fluorescence quantum yields (ΦF) and luminescence lifetimes (τ) of this compound is not available in the surveyed literature. These parameters are crucial for evaluating the efficiency of the emissive processes of a molecule.
Investigation of Solvatochromic Effects and Environmental Sensitivity on Photophysical Attributes
While solvatochromism, the change in a substance's color with the polarity of the solvent, is a well-documented phenomenon for many dye molecules, no studies specifically investigating these effects on this compound were found. Such studies would provide insight into the changes in the dipole moment of the molecule upon electronic excitation.
Exploration of Excited State Dynamics
The pathways of energy dissipation from the excited state, including processes like intersystem crossing to the triplet state and internal conversion back to the ground state, have not been characterized for this compound. Understanding these dynamics is fundamental to predicting the compound's photochemical behavior.
Assessment of Photostability and Degradation Pathways
The stability of a fluorophore under illumination is a critical parameter for many of its applications. However, no data on the photostability or potential degradation pathways of this compound under various conditions (e.g., exposure to UV light, different solvents) is currently available.
Chemical Reactivity and Advanced Functionalization Strategies for 4 Chloro 9 Methyl 9h Xanthene
Regioselective Functionalization of the Xanthene Core
Regioselectivity in the functionalization of 4-Chloro-9-methyl-9H-xanthene is crucial for the development of complex molecular architectures with specific functions. The inherent reactivity differences between the chloro position, the benzylic methyl group, and the aromatic rings allow for a controlled and stepwise modification of the scaffold.
The chloro group at the 4-position of the xanthene core is a versatile handle for introducing a wide range of functional groups through various established reaction protocols.
Nucleophilic Aromatic Substitution (SNAr): The electron-rich nature of the xanthene ring system generally makes it less susceptible to classical nucleophilic aromatic substitution. However, the presence of activating groups or the use of potent nucleophiles can facilitate these reactions. While direct SNAr on this compound is not extensively documented, related systems demonstrate the feasibility of this approach. For SNAr to occur, the aromatic ring typically requires electron-withdrawing groups to be present, which is not the case for the parent xanthene system. nih.govacs.orgnih.gov
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions represent a powerful and widely used strategy for C-C and C-N bond formation at the chloro position. These reactions are generally tolerant of a wide range of functional groups and proceed under relatively mild conditions.
Suzuki-Miyaura Coupling: This reaction enables the formation of a new carbon-carbon bond by coupling the aryl chloride with an organoboron reagent in the presence of a palladium catalyst and a base. This method is highly effective for the arylation of chloro-heterocycles and could be readily applied to this compound to introduce various aryl or heteroaryl substituents. researchgate.netresearchgate.netyoutube.commdpi.com
Buchwald-Hartwig Amination: For the introduction of nitrogen-based nucleophiles, the Buchwald-Hartwig amination is the method of choice. This palladium-catalyzed reaction couples the aryl chloride with primary or secondary amines, amides, or other nitrogen-containing compounds. This reaction is known for its broad substrate scope and functional group tolerance. wikipedia.orgpurdue.edubeilstein-journals.orgnih.govlibretexts.org
Sonogashira Coupling: The Sonogashira coupling allows for the formation of a carbon-carbon triple bond by reacting the aryl chloride with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. This reaction is instrumental in the synthesis of conjugated enynes and arylalkynes. wikipedia.orgorganic-chemistry.orglibretexts.orgnih.govyoutube.com
Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions on Aryl Chlorides
| Coupling Reaction | Reagents and Conditions | Product Type | Reference |
|---|---|---|---|
| Suzuki-Miyaura | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | Biaryl | researchgate.net |
| Buchwald-Hartwig | Amine, Pd catalyst (e.g., Pd(OAc)₂), Ligand (e.g., XPhos), Base (e.g., KOtBu) | Arylamine | beilstein-journals.org |
| Sonogashira | Terminal alkyne, Pd catalyst (e.g., Pd(PPh₃)₄), CuI, Base (e.g., Et₃N) | Arylalkyne | wikipedia.org |
The methyl group at the 9-position is susceptible to reactions characteristic of a benzylic position, primarily oxidation and halogenation.
Benzylic Oxidation: The benzylic C-H bonds of the methyl group can be selectively oxidized to afford the corresponding aldehyde or carboxylic acid. Various oxidizing agents can be employed, and the reaction conditions can be tuned to control the extent of oxidation. For instance, photocatalytic oxidation using visible light and a suitable catalyst can convert the methylene (B1212753) group of xanthenes to the corresponding ketone. mdpi.com This suggests that the methyl group of this compound could potentially be oxidized to a formyl or carboxyl group, providing a handle for further derivatization. The synthesis of xanthene-9-carboxylic acid from xanthene has been achieved through a process involving deprotonation with a strong base followed by reaction with carbon dioxide. google.comnih.gov A similar strategy could be envisioned for the 9-methyl derivative after an initial oxidation step.
Benzylic Halogenation: Radical halogenation at the benzylic position can be achieved using reagents such as N-bromosuccinimide (NBS) under photochemical or radical initiator conditions. This would yield 4-chloro-9-(halomethyl)-9H-xanthene, a versatile intermediate for subsequent nucleophilic substitution reactions.
The aromatic rings of the xanthene core can undergo electrophilic substitution reactions, with the regioselectivity being influenced by the existing substituents.
Electrophilic Aromatic Substitution: The ether oxygen of the xanthene nucleus is an ortho, para-directing group, activating the aromatic rings towards electrophilic attack. Common electrophilic substitution reactions include:
Friedel-Crafts Acylation: This reaction, typically using an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst, can introduce an acyl group onto the aromatic rings. The synthesis of xanthene dyes often involves Friedel-Crafts acylation as a key step. nih.govwpmucdn.combeilstein-journals.orgnih.govbeilstein-archives.org
Nitration: The introduction of a nitro group onto the aromatic ring can be achieved using a mixture of nitric acid and sulfuric acid. rsc.orgtdl.orgmasterorganicchemistry.comorgsyn.org The nitro group can subsequently be reduced to an amine, providing a versatile functional handle.
Directed ortho-Metalation (DoM): This strategy allows for the regioselective functionalization of aromatic rings at the position ortho to a directing metalation group (DMG). wikipedia.orgbaranlab.orguwindsor.canih.govorganic-chemistry.org While the chloro and methyl groups are not strong DMGs, the ether oxygen of the xanthene core could potentially direct lithiation to the adjacent positions, enabling the introduction of various electrophiles.
Synthesis of Dimeric or Polymeric Xanthene-Based Architectures from this compound
The development of dimeric and polymeric materials based on the xanthene scaffold is of significant interest for applications in materials science. This compound can serve as a key monomer in the synthesis of such larger architectures.
One potential approach to polymerization is through a superacid-mediated polyhydroxyalkylation reaction. This method has been successfully employed to synthesize poly(xanthene)s by reacting a bisphenol with a suitable monomer. nih.govacs.orgresearchgate.net By designing an appropriate bifunctional coupling partner for this compound, it may be possible to generate novel polymeric materials. For instance, a di-Grignard or di-boronic acid reagent could potentially undergo a cross-coupling reaction with two molecules of this compound to form a dimer. Repeating such coupling strategies with appropriately designed monomers could lead to the formation of polymers.
Strategies for Expanding the Chemical Space of this compound Derivatives
Expanding the chemical space of derivatives accessible from this compound is crucial for discovering new functionalities and applications. Several modern synthetic strategies can be employed for this purpose.
Click Chemistry: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a highly efficient and reliable method for connecting molecular building blocks. researchgate.net By introducing either an azide (B81097) or an alkyne functionality onto the this compound scaffold (for example, through functionalization of the chloro or methyl group), it can be readily coupled with a diverse library of complementary reaction partners to rapidly generate a large number of complex derivatives.
Domino Reactions: Photochemical domino reactions have been reported for the functionalization of bioactive molecules to access xanthene scaffolds. nih.gov These one-pot multi-reaction sequences can efficiently build molecular complexity from simple starting materials. Designing a domino reaction sequence that incorporates this compound or its derivatives could provide rapid access to novel and complex molecular architectures.
Applications in Advanced Functional Materials and Catalysis
Development as Functional Dyes and Pigments in Optical Technologies
Xanthene-based compounds, famously including fluorescein (B123965) and rhodamine, are among the most important classes of organic dyes and pigments due to their brilliant colors, high molar extinction coefficients, and often strong fluorescence. nih.govrsc.orgresearchgate.net The photophysical properties of these dyes, such as their absorption and emission wavelengths, are dictated by the electronic structure of the xanthene π-system. mdpi.com
These tailored dyes are integral to various optical technologies, including biological imaging, laser dyes, and security inks. The development of xanthene derivatives with NIR absorption and emission is a particularly active area of research, driven by the need for dyes that can operate in the "therapeutic window" for deep-tissue imaging and diagnostics. rsc.orgresearchgate.net
Table 1: Examples of Xanthene-Based Dyes and Their Photophysical Properties
| Dye Class | Core Structure | Typical Substituents | Typical Absorption Max (λ_max) | Typical Emission Max (λ_em) | Key Applications |
|---|---|---|---|---|---|
| Fluorescein | Xanthene | Hydroxyl, Carboxyl | ~490 nm | ~515 nm | Biological staining, fluorescent tracers nih.gov |
| Rhodamine | Xanthene | Amino, Carboxyl | ~550 nm | ~575 nm | Fluorescence microscopy, laser dyes nih.govnih.gov |
| Si-Rhodamine | Si-Xanthene | Amino, Alkyl | ~650 nm | ~670 nm | In vivo imaging, super-resolution microscopy nih.gov |
This table presents generalized data for classes of dyes to illustrate the impact of structural modifications on the xanthene core.
Fluorescent Probes for Specific Chemical Detection and Sensing
The inherent fluorescence of the xanthene scaffold makes it an exceptional platform for creating probes that can detect and quantify specific chemical species. nih.govresearchgate.net The design of these probes often relies on a "turn-on" or "turn-off" fluorescence mechanism, where the presence of a target analyte induces a significant change in the dye's emission intensity. nih.gov
A prevalent strategy involves the spirolactam form of rhodamine dyes. In this "closed" state, the π-conjugation of the xanthene core is disrupted, rendering the molecule colorless and non-fluorescent. nih.govnih.gov The spirolactam ring can be designed to open upon interaction with a specific analyte, such as a metal ion or a change in pH. This restores the conjugated "open" xanthene structure, resulting in a dramatic increase in fluorescence. nih.gov This fluorogenic switching provides high-contrast detection, making these probes highly sensitive.
Derivatives of the xanthene core have been developed into selective probes for a wide array of targets. For example, specific xanthene-fluorene based probes have demonstrated high selectivity and sensitivity for detecting mercury ions (Hg²⁺) in solution. researchgate.netrsc.org Other derivatives have been engineered to detect glutathione (B108866) (GSH), the most abundant low-molecular-weight thiol in cells, enabling the imaging of important biological processes. nih.gov The selectivity of these probes is achieved by incorporating specific receptor moieties that bind preferentially to the target analyte. While direct applications of 4-chloro-9-methyl-9H-xanthene as a probe are not widely documented, its core structure is fundamental to the classes of compounds used in this field.
Table 2: Selected Xanthene-Based Fluorescent Probes and Their Targets
| Probe Type | Target Analyte | Detection Mechanism | Emission Wavelength | Limit of Detection (LOD) | Reference |
|---|---|---|---|---|---|
| Xanthene-Fluorene Derivative | Hg²⁺ | Fluorescence enhancement | - | 10.4 nM | rsc.org |
| ADS (ACF-NH₂ based) | Glutathione (GSH) | Turn-on fluorescence | 630 nm | 13.1 µM | nih.gov |
| Amine-Incorporated Pseudo Xanthene | Hypoxia (via Nitroreductase) | Turn-on fluorescence | Near-infrared | 0.04 ng/mL | nih.gov |
| Eosin Y | Various Pharmaceuticals & Metal Ions | Complex formation, fluorescence quenching | - | 0.5–3.0 ng/ml (for metals) | researchgate.net |
Luminescent Materials in Emerging Display and Lighting Technologies
The high luminescence efficiency of xanthene derivatives makes them attractive candidates for use in advanced display and lighting technologies, such as organic light-emitting diodes (OLEDs). mdpi.comnih.gov In these applications, materials are needed that can efficiently convert electrical energy into light. The rigid structure of the xanthene core helps to minimize non-radiative decay pathways, leading to high photoluminescence quantum yields. nih.gov
Xanthene derivatives can be used as emitters in the emissive layer of an OLED. By tuning their chemical structure, the emission color can be precisely controlled, which is essential for creating full-color displays. mdpi.com Furthermore, xanthene-based molecules are being explored as components in thermally activated delayed fluorescence (TADF) systems. sioc-journal.cn TADF emitters can harvest both singlet and triplet excitons to generate light, theoretically allowing for 100% internal quantum efficiency in OLEDs. This is often achieved using an exciplex system, where the xanthene derivative acts as an electron acceptor. sioc-journal.cn
Spiro[fluorene-9,9′-xanthene] (SFX) is a particularly important building block in this field. Its rigid, non-planar, and sterically bulky structure helps prevent intermolecular aggregation, which can quench luminescence in the solid state. This ensures that the materials maintain their high emission efficiency when fabricated into thin films for devices. sioc-journal.cnrsc.org
Role as Hole-Transporting Materials in Optoelectronic Devices (e.g., Perovskite Solar Cells, OLEDs)
In many optoelectronic devices, including perovskite solar cells (PSCs) and OLEDs, a hole-transporting material (HTM) is a critical component responsible for efficiently extracting and transporting positive charge carriers (holes). nih.gov Derivatives of the xanthene core, especially those based on the spiro[fluorene-9,9′-xanthene] (SFX) structure, have emerged as highly effective HTMs. rsc.orgresearchgate.net
The benchmark HTM in high-efficiency PSCs has been spiro-OMeTAD. However, its high cost and relatively modest hole mobility have driven the search for alternatives. nih.gov SFX-based HTMs are promising replacements due to their facile synthesis and tunable properties. rsc.orgnih.govcore.ac.uk The rigid, orthogonal arrangement of the fluorene (B118485) and xanthene units in the SFX core creates a stable amorphous morphology, which is crucial for uniform film formation and long-term device stability. polyu.edu.hk
Systematic modifications to the SFX core allow for the fine-tuning of its electronic properties. For instance, adding functional groups like methyl or methoxy (B1213986) moieties can adjust the highest occupied molecular orbital (HOMO) energy level to better align with the valence band of the perovskite absorber layer, facilitating efficient hole extraction. rsc.orgnih.govcore.ac.ukrsc.org Research has shown that SFX-based HTMs can lead to PSCs with power conversion efficiencies (PCEs) exceeding 21%, outperforming devices made with the traditional spiro-OMeTAD. rsc.orgrsc.org
Table 3: Performance of Selected Spiro[fluorene-9,9′-xanthene] (SFX)-Based Hole-Transporting Materials in Perovskite Solar Cells
| Hole-Transporting Material | Key Structural Feature | Hole Mobility (cm² V⁻¹ s⁻¹) | HOMO Level (eV) | Power Conversion Efficiency (PCE) | Reference |
|---|---|---|---|---|---|
| mp-SFX-2PA | Arylamine moieties on xanthene | 2.2 to 15 × 10⁻⁵ (doped) | -4.9 to -5.1 | 16.8% (up to 17.7% with mixed perovskite) | researchgate.netpolyu.edu.hk |
| SFX-FM | meta-substituted FPA groups | - | -5.24 | 17.29% | researchgate.net |
| SP-SMe | Methylsulfanyl groups | - | - | 21.95% (dopant-free) | rsc.org |
| Spiro-OMeTAD (control) | Spirobifluorene core | ~2 × 10⁻⁵ (doped) | -5.1 | 15.5% - 19.23% (doped) | polyu.edu.hkrsc.org |
Utilization as Ligands in Homogeneous and Heterogeneous Catalysis
The rigid backbone of the xanthene molecule provides an ideal scaffold for constructing bidentate phosphine (B1218219) ligands, which are essential in transition metal catalysis. acs.org The most well-known examples belong to the "Xantphos" family of ligands. In these ligands, phosphine groups are attached to the 4 and 5 positions of the xanthene ring system.
The key feature of Xantphos-type ligands is the "natural bite angle"—the P-Metal-P angle that the ligand prefers to adopt when coordinated to a metal center. The xanthene backbone enforces a wide bite angle (typically 100–114°), which has a profound impact on the stability and reactivity of the resulting metal complexes. acs.org This structural constraint can lead to highly active and selective catalysts for a variety of important chemical transformations, including hydroformylation, cross-coupling reactions, and amination. acs.orgresearchgate.net Derivatives of Xantphos have been developed for use in different reaction media, including ionic liquids, to facilitate catalyst recycling. researchgate.net
Asymmetric catalysis, the synthesis of predominantly one enantiomer of a chiral product, is a cornerstone of modern chemistry, particularly in the pharmaceutical industry. This is typically achieved using a chiral catalyst, often a transition metal complex bearing a chiral ligand.
While Xantphos itself is achiral, the xanthene scaffold can be used to construct chiral ligands for asymmetric catalysis. Chirality can be introduced by using chiral phosphine groups or by modifying the xanthene backbone to be asymmetric. These chiral ligands can create a chiral environment around the metal center, directing the stereochemical outcome of the reaction. Although the general principle of using scaffolds like xanthene for asymmetric catalysis is well-established, specific research detailing the synthesis and application of ligands derived directly from this compound in asymmetric catalysis is not prominently featured in the literature. However, the development of such ligands represents a potential avenue for creating new, highly selective catalysts.
Xanthene-based ligands have proven to be exceptionally versatile in transition metal catalysis. The unique steric and electronic properties conferred by the xanthene backbone make them highly effective with a range of metals, including palladium, rhodium, ruthenium, and nickel. acs.orgnih.gov
In palladium-catalyzed reactions, such as Buchwald-Hartwig amination and Suzuki coupling, Xantphos and its derivatives promote high catalytic activity and can stabilize the active catalytic species. researchgate.net In rhodium-catalyzed hydroformylation, the wide bite angle of Xantphos ligands is crucial for achieving high selectivity for the desired linear aldehyde product over the branched isomer. acs.org Recently, ruthenium complexes bearing xanthene-di(N-heterocyclic carbene) ligands have been developed for transfer hydrogenation and the electrochemical reduction of CO₂. nih.gov The flexible and hemilabile nature of the xanthene ligand framework shows promise for developing novel catalysts with unique reactivity. nih.gov
Table 4: Applications of Xanthene-Based Ligands in Transition Metal Catalysis
| Ligand Family | Metal | Catalytic Reaction | Key Advantage | Reference |
|---|---|---|---|---|
| Xantphos | Rhodium (Rh) | Hydroformylation of alkenes | High selectivity for linear aldehydes | acs.orgresearchgate.net |
| Xantphos | Palladium (Pd) | Buchwald-Hartwig amination | High catalytic activity, catalyst stability | acs.org |
| DPP-Xantphos | Palladium (Pd) | Allylation of amines | High conversion under mild conditions | researchgate.net |
| Xanthene-di(NHC) | Ruthenium (Ru) | Transfer hydrogenation, CO₂ reduction | Enables selective catalysis | nih.gov |
Future Research Directions and Outlook
Exploration of Novel and Sustainable Synthetic Methodologies for 4-Chloro-9-methyl-9H-xanthene
The synthesis of specifically substituted xanthenes like this compound often relies on established but potentially inefficient or environmentally harsh methods. Future research must prioritize the development of novel and sustainable synthetic routes. While traditional methods for creating xanthenes exist, they can suffer from drawbacks like long reaction times and the use of hazardous catalysts scielo.org.mx. The future of synthesizing this compound lies in greener and more efficient methodologies.
Eco-friendly approaches, such as ultrasound-assisted synthesis, have shown great promise for producing various functionalized xanthene derivatives, offering advantages like higher yields, faster reactions, and milder conditions. nih.govnih.govresearchgate.net Research should focus on adapting these sonochemical strategies for the targeted synthesis of this compound. This involves the systematic screening of various green catalysts and solvents. nih.gov
Key areas for investigation include:
Catalyst Development : Exploring a diverse range of catalysts is crucial. nih.gov This includes heterogeneous solid acid catalysts, reusable nano-catalysts like nano-ZnAl2O4, and zeolite-supported transition metal catalysts. nih.govresearchgate.net The goal is to find a catalyst with high activity, low cost, and reusability for the specific reaction forming this compound. researchgate.net
Alternative Energy Sources : Beyond sonication, other green energy sources like microwave irradiation should be investigated to potentially reduce reaction times and improve energy efficiency. nih.gov
Solvent Selection : The use of environmentally benign solvents such as water, ethanol, or deep eutectic solvents, as well as solvent-free conditions, should be systematically evaluated to minimize waste and environmental impact. nih.govresearchgate.net
| Methodology | Potential Catalysts/Reagents | Key Advantages for Synthesis | Relevant Findings |
| Ultrasound-Assisted Synthesis | ZrCl₄, N-sulfonic acid poly(4-vinylpyridinium) hydrogen sulfate, Zn(OAc)₂ | Reduced reaction times, high yields, eco-friendly energy source. | Ultrasound has been effectively used to synthesize various xanthene derivatives with high yields (up to 95%) in significantly shorter times compared to conventional methods. nih.gov |
| Nanocatalysis | Nano-ZnAl2O4, Fe₃O₄@SiO₂-SO₃H | High surface area leading to better activity, reusability of the catalyst. | Nanoform catalysts have demonstrated superior activity over their bulk counterparts due to a larger surface area, and they can be successfully recycled without significant loss of activity. researchgate.net |
| Green Solvents/Solvent-Free | Water, Ethanol, Deep Eutectic Solvents | Reduced environmental impact, simplified workup procedures. | Multicomponent reactions in aqueous solutions or under solvent-free conditions represent a promising sustainable approach, minimizing waste and energy use. nih.gov |
Future work should involve optimizing these sustainable methodologies to develop a highly regioselective, high-yield, and environmentally friendly protocol for the large-scale production of this compound.
Advanced Computational Modeling for Predicting Complex Reactivity and Properties
Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful, predictive tool for understanding the intrinsic properties of molecules like this compound without the need for initial synthesis and experimentation. researchgate.netnumberanalytics.com By modeling the molecule in silico, researchers can gain deep insights into its electronic structure, reactivity, and potential applications, thereby guiding and accelerating experimental work. unileon.es
Future computational studies on this compound should focus on:
Predicting Reactivity and Stability : DFT calculations can determine key reactivity descriptors. numberanalytics.com This includes mapping the molecular electrostatic potential (MESP) to identify electrophilic and nucleophilic regions, and calculating HOMO-LUMO energy gaps to predict chemical reactivity and kinetic stability. researchgate.net Understanding how the electron-withdrawing chlorine atom and electron-donating methyl group influence the reactivity of the xanthene core is a primary objective.
Elucidating Spectroscopic Properties : Time-dependent DFT (TD-DFT) can predict the absorption and emission wavelengths of the molecule. researchgate.net This is critical for assessing its potential use in functional dyes, sensors, or bioimaging agents, where specific photophysical properties are required. researchgate.net
Modeling Reaction Mechanisms : Computational modeling can be used to explore the mechanisms of potential synthetic routes, helping to optimize reaction conditions for higher yields and selectivity. researchgate.net It can also predict the stability of ligand-protein complexes if the molecule is investigated for medicinal chemistry applications. unileon.es
| Property/Analysis | Computational Method | Predicted Information | Significance |
| Electronic Structure | DFT | HOMO-LUMO energy gap, Molecular Electrostatic Potential (MESP) | Predicts chemical reactivity, stability, and sites for potential reactions. researchgate.net |
| Spectroscopic Properties | TD-DFT | UV-Vis absorption and fluorescence emission wavelengths. | Guides the development of functional materials like dyes and sensors. researchgate.net |
| Thermodynamic Stability | DFT | Formation energy, cohesive energy. | Assesses the relative stability of the molecule compared to its constituent elements or isomers. nih.gov |
| Reactivity Indices | DFT | Chemical hardness, electrophilicity index. | Provides quantitative measures of reactivity, aiding in the design of new reactions. researchgate.net |
Integrating these advanced computational models with machine learning algorithms could further enhance predictive accuracy and handle large datasets, accelerating the discovery of new properties and applications for substituted xanthenes. numberanalytics.comresearchgate.net
Development of Next-Generation this compound-Based Functional Materials
The unique substitution pattern of this compound makes it an intriguing building block for a new generation of functional materials. The interplay between the chloro- and methyl- groups can fine-tune the electronic and photophysical properties of the xanthene scaffold, which is known for its wide-ranging applications in dyes, electro-optical devices, and pharmaceuticals. nih.gov
Future research should be directed towards incorporating this compound into advanced materials:
Functional Dyes and Probes : Xanthene derivatives are pillars in the world of fluorescent dyes. researchgate.net The specific substituents on this compound could shift its absorption and emission spectra, potentially into the near-infrared (NIR) region, which is highly desirable for deep-tissue bioimaging. rsc.orgdigitellinc.com Research should focus on synthesizing derivatives and characterizing their photophysical properties, such as quantum yield and photostability. nih.gov
Organic Photocatalysts : Xanthene dyes, being metal-free, are emerging as effective and sustainable photocatalysts for various organic transformations, including controlled radical polymerization. acs.orgresearchgate.net The electronic properties of this compound could be harnessed to develop robust and reusable organocatalysts for green chemical synthesis.
Materials for Organic Electronics : The xanthene core can be a component of hole-transporting molecules or emitters in Organic Light-Emitting Diodes (OLEDs). researchgate.net The derivatization of the this compound core could lead to new materials with tailored electronic properties suitable for such applications.
Scaffolds for Medicinal Chemistry : The xanthene nucleus is a privileged scaffold found in many biologically active compounds. researchgate.netthieme-connect.com The specific substitution could influence pharmacokinetic properties and binding interactions with biological targets, making it a candidate for drug discovery programs, for instance, in developing novel antitumor or antimicrobial agents. researchgate.net
| Material Class | Potential Application | Key Property to Leverage | Rationale |
| Fluorescent Dyes | Bioimaging, Sensors | Tuned absorption/emission spectra | Substituents can shift fluorescence to the NIR region for deeper tissue penetration. rsc.orgdigitellinc.com |
| Organic Photocatalysts | Controlled Radical Polymerization | Redox potential, visible light absorption | Provides a metal-free, sustainable alternative to traditional transition-metal photocatalysts. acs.org |
| Medicinal Scaffolds | Drug Discovery (e.g., anticancer) | Biological activity, structural rigidity | The xanthene core is a known pharmacophore; substituents can modulate activity and selectivity. researchgate.netijarsct.co.in |
| Conjugated Polymers | Organic Electronics, Sensors | Light-harvesting capability, dispersibility | Integration into conjugated porous polymers can create robust materials for catalysis or sensing. acs.org |
Addressing Challenges and Identifying Opportunities in Substituted Xanthene Chemistry
While the prospects for this compound are promising, its development is intertwined with the broader challenges and opportunities within substituted xanthene chemistry.
Challenges:
Regioselective Synthesis : A primary challenge is the controlled, regioselective synthesis to produce this compound exclusively, without isomeric impurities. Many synthetic methods for xanthenes can result in a mixture of products, complicating purification and limiting utility. scielo.org.mx Overcoming this requires the development of highly specific catalysts and reaction conditions.
Synthetic Tractability : Expanding the functionalization of the xanthene core can be synthetically challenging. nih.gov Developing modular and generalizable synthetic methods that allow for the easy introduction of various substituents at different positions is a significant hurdle that needs to be addressed to fully explore the potential of this scaffold.
Structure-Property Relationship : There is a need for a more comprehensive understanding of how specific substituents at various positions on the xanthene ring influence its chemical and physical properties. For this compound, this means systematically studying the combined electronic effects of the chloro and methyl groups.
Opportunities:
Fine-Tuning of Properties : The specific substitution pattern of this compound offers a unique opportunity to fine-tune the photophysical and electronic properties of the xanthene core. This allows for the rational design of molecules for specific applications, such as tuning the spirocyclization equilibrium which is critical for developing advanced fluorescent tools. nih.gov
Novel Molecular Architectures : This compound can serve as a well-defined building block for larger, more complex molecular architectures. For example, it could be incorporated into macrocycles like xanthene[n]arenes, creating large, bowl-shaped structures suitable for host-guest chemistry and self-assembly. acs.org
Database Development : There is a significant opportunity to build a comprehensive experimental and computational database for substituted xanthenes. By synthesizing and characterizing compounds like this compound and correlating the findings with computational predictions, a robust structure-property relationship database can be established. This would be an invaluable resource for the future design of novel xanthene-based materials. researchgate.net
Addressing these challenges and capitalizing on these opportunities will be key to unlocking the full scientific and technological value of this compound and the broader class of substituted xanthene compounds.
Q & A
Q. Key Considerations :
- Optimize reaction time and temperature to minimize side products.
- Use inert atmospheres for moisture-sensitive steps.
Basic: What analytical techniques are recommended for structural characterization?
Answer:
- Single-Crystal X-ray Diffraction (SCXRD) : Resolve molecular geometry and confirm substitution patterns. Refinement using SHELX software (e.g., SHELXL for small molecules) ensures accuracy .
- NMR Spectroscopy : ¹H/¹³C NMR to verify methyl and chloro substituents. Aromatic protons typically appear at δ 6.5–8.5 ppm, while methyl groups resonate near δ 1.5–2.5 ppm .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., C₁₄H₁₁ClO requires m/z 230.0499).
Basic: How can purity be assessed for this compound?
Answer:
- Thin-Layer Chromatography (TLC) : Use silica gel plates with a solvent system of 1,2-dichloroethane:methanol:water:formic acid (56:24:1:1). Develop over 12 cm and visualize under UV light .
- HPLC : Reverse-phase C18 column with acetonitrile/water gradient (e.g., 70:30 to 90:10) at 254 nm. Retention times should match high-purity standards.
Advanced: How should researchers address contradictions in crystallographic data?
Answer:
- Multi-Model Refinement : Compare results from SHELXL, Olex2, and other software to identify systematic errors .
- Conformational Analysis : Use Cremer-Pople puckering parameters to evaluate ring distortions. For example, boat/envelope conformations in fused rings may explain discrepancies .
- Validation Tools : Check for outliers using checkCIF or PLATON.
Advanced: What reaction mechanisms govern its reactivity with electron-deficient quinones?
Answer:
this compound reacts with tetrachloro-o-benzoquinone via:
Nucleophilic Attack : Thione sulfur attacks quinone carbonyl, forming a cyclic acetal intermediate.
Acetal Cleavage : Acidic conditions (e.g., HCl) hydrolyze the acetal to regenerate ketone derivatives .
Q. Experimental Design :
- Monitor reaction progress via IR spectroscopy (disappearance of C=O stretches at ~1700 cm⁻¹).
- Isolate intermediates under anhydrous conditions.
Advanced: How is conformational flexibility analyzed in xanthene derivatives?
Answer:
- X-ray Crystallography : Quantify ring puckering using Cremer-Pople coordinates (e.g., θ and φ angles) .
- DFT Calculations : Compare optimized geometries (B3LYP/6-31G*) with experimental data to assess intramolecular strain .
Example :
In benzo[a]xanthenones, the pyran ring adopts a boat conformation (θ = 112°, φ = 30°), while the cyclohexanone ring is envelop-shaped .
Advanced: What advanced spectroscopic methods complement structural studies?
Answer:
- Cyclic Voltammetry : Probe redox behavior (e.g., oxidation potentials for methyl-substituted xanthenes near +1.2 V vs. Ag/AgCl) .
- Time-Resolved Fluorescence : Study excited-state dynamics (e.g., fluorescence lifetime < 5 ns for xanthene derivatives) .
Advanced: How are bioactivity studies designed for xanthene derivatives?
Answer:
- In Vitro Assays : Test anti-inflammatory activity via COX-2 inhibition (IC₅₀ values < 10 µM) or antiviral effects using plaque reduction assays .
- Structure-Activity Relationship (SAR) : Modify substituents (e.g., chloro, methyl) to correlate electronic effects with bioactivity .
Advanced: What computational tools predict synthetic pathways?
Answer:
- Retrosynthetic Software : Use AI-driven tools (e.g., ASKCOS) to propose routes based on reaction databases .
- DFT-Based Mechanistic Studies : Simulate transition states for key steps (e.g., cyclization barriers ~25 kcal/mol) .
Advanced: How is compound stability optimized during storage?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
